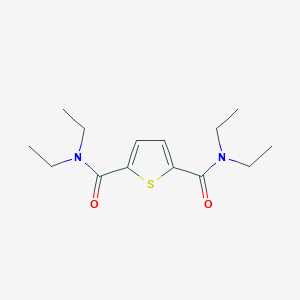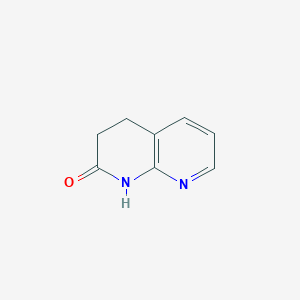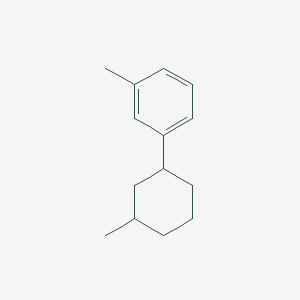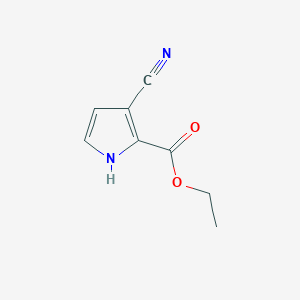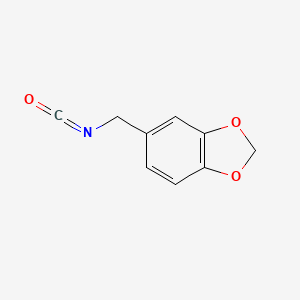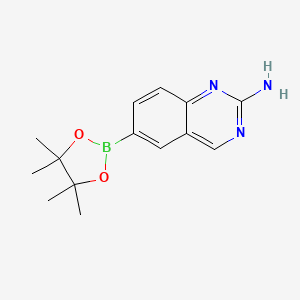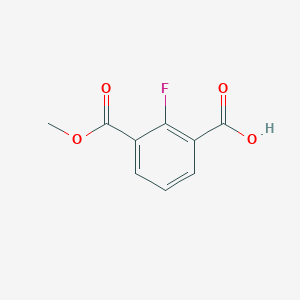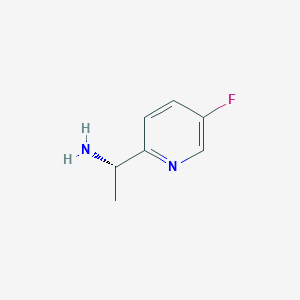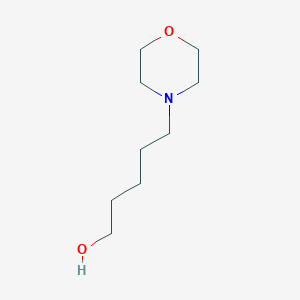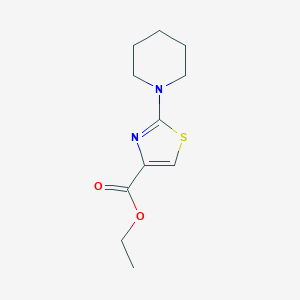
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (ETPC) is an organic compound belonging to the thiazole family of compounds. It is a white crystalline solid with a melting point of 97-98°C and a boiling point of 291-293°C. ETPC is a versatile compound with a wide range of applications in both scientific research and industrial processes. It has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and polymers. ETPC has also been used as a catalyst in the synthesis of polymers, as well as in the production of polymers with improved properties.
Applications De Recherche Scientifique
“Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate” is a type of piperidine derivative , and piperidines are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Here are some potential applications based on the properties of thiazoles and piperidines:
-
Antioxidant : Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.
-
Analgesic : Thiazole derivatives can also act as analgesics . They can be used to relieve pain.
-
Anti-inflammatory : Thiazole derivatives have anti-inflammatory properties . They can be used to reduce inflammation in the body.
-
Antimicrobial and Antifungal : Thiazole derivatives have been found to have antimicrobial and antifungal properties . They can be used to treat various infections caused by microbes and fungi.
-
Antiviral : Thiazole derivatives can act as antiviral agents . They can be used to treat viral infections.
-
Antitumor or Cytotoxic : Thiazole derivatives have been found to have antitumor or cytotoxic properties . They can be used in the treatment of cancer.
“Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate” is a type of piperidine derivative , and piperidines are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Here are some potential applications based on the properties of thiazoles and piperidines:
-
Antioxidant : Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.
-
Analgesic : Thiazole derivatives can also act as analgesics . They can be used to relieve pain.
-
Anti-inflammatory : Thiazole derivatives have anti-inflammatory properties . They can be used to reduce inflammation in the body.
-
Antimicrobial and Antifungal : Thiazole derivatives have been found to have antimicrobial and antifungal properties . They can be used to treat various infections caused by microbes and fungi.
-
Antiviral : Thiazole derivatives can act as antiviral agents . They can be used to treat viral infections.
-
Antitumor or Cytotoxic : Thiazole derivatives have been found to have antitumor or cytotoxic properties . They can be used in the treatment of cancer.
Propriétés
IUPAC Name |
ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOYPUXHJNTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567606 | |
| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate | |
CAS RN |
126533-98-0 | |
| Record name | Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126533-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

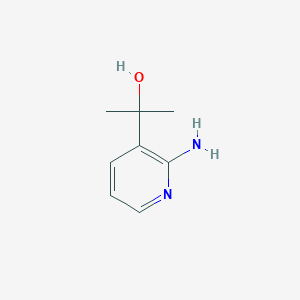
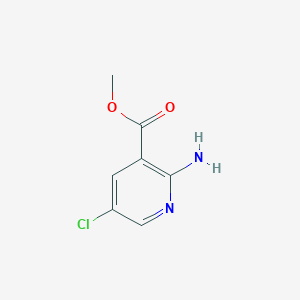
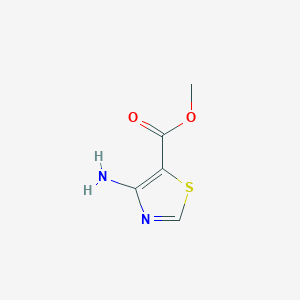
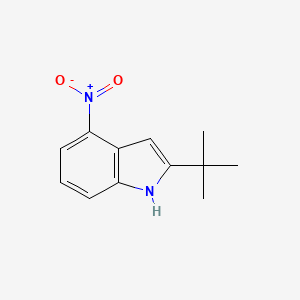
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)
